Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione
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Overview
Description
Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione is a complex organic compound characterized by its unique structure, which includes two dioxolane rings attached to a central ethane-1,2-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione typically involves the condensation of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, such as nitro, halogen, or alkyl groups, onto the phenyl rings .
Scientific Research Applications
Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane rings and phenyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Shares the dioxolane ring structure but lacks the phenyl and dione groups.
1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea: Contains similar dioxolane rings but has a urea linkage instead of the ethane-1,2-dione core.
Uniqueness
Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione is unique due to its combination of dioxolane rings, phenyl groups, and an ethane-1,2-dione core. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89812-29-3 |
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Molecular Formula |
C26H30O8 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1,2-bis[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C26H30O8/c1-25(2)31-15-21(33-25)13-29-19-9-5-17(6-10-19)23(27)24(28)18-7-11-20(12-8-18)30-14-22-16-32-26(3,4)34-22/h5-12,21-22H,13-16H2,1-4H3 |
InChI Key |
OAQPKRLCDNMVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)OCC4COC(O4)(C)C)C |
Origin of Product |
United States |
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